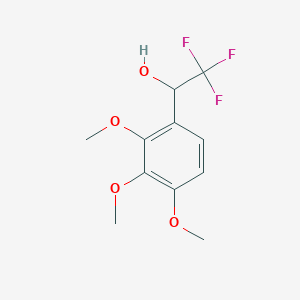
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a methoxymethyl group and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxypropanoic acid: Shares the methoxy and propanoic acid groups but lacks the pyrrolidine ring.
3-(Methylthio)propanoic acid: Similar structure with a methylthio group instead of methoxymethyl.
3-(3-Methoxyphenyl)propanoic acid: Contains a methoxyphenyl group instead of a pyrrolidine ring.
Uniqueness
3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid is unique due to its combination of a pyrrolidine ring with methoxymethyl and propanoic acid groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
3-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-8-5-11(4-3-10(12)13)6-9(8)7-14-2/h8-9H,3-7H2,1-2H3,(H,12,13) |
Clave InChI |
RDZBNKRVXMJXMM-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC1COC)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one](/img/structure/B13346569.png)
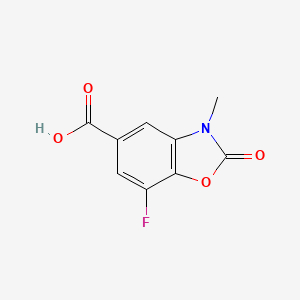
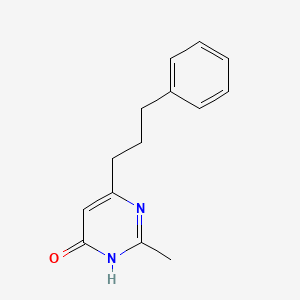
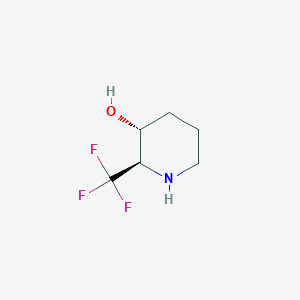

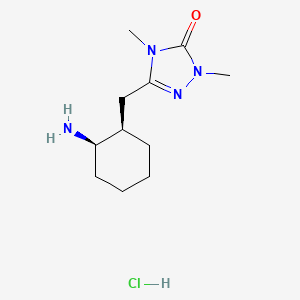
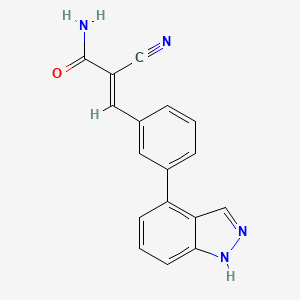
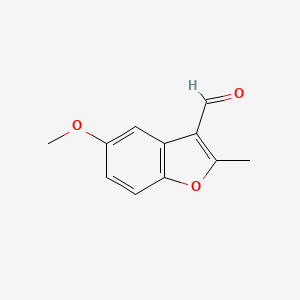
![rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B13346610.png)

![6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13346616.png)
